![molecular formula C15H22N2 B609776 Iadademstat CAS No. 1431304-21-0](/img/structure/B609776.png)
Iadademstat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ORY1001, also known as RG-6016, is KDM1A inhibitor (IC50 <20nM) with high selectivity against related FAD dependent aminoxidases (MAO-A/B, IL4I1, KDM1B >100uM, SMOX 7uM). ORY-1001 does not inhibit non-related histone modifiers. Treatment of THP-1 (MLL-AF9) cells with ORY-1001, results in a time/dose dependent me2H3K4 accumulation at KDM1A target genes and concomitant induction of differentiation markers (EC50 me2H3K4 and FACS CD11b <1nM). ORY-1001 induces apoptosis in THP-1 and inhibits proliferation and colony formation of MV(4; 11) (MLL-AF4) cells (EC50 <1nM).
Aplicaciones Científicas De Investigación
Iadademstat in Acute Myeloid Leukemia (AML) Treatment
Iadademstat, a potent and selective inhibitor of LSD1 (KDM1A), has demonstrated promising results in treating relapsed or refractory acute myeloid leukemia (R/R AML). In a phase I study, it was observed to have a good safety profile and showed signs of clinical and biological activity as a single agent in patients with R/R AML. The study revealed a dose-dependent increase in plasma exposure and a potent induction of differentiation biomarkers, contributing to reductions in blood and bone marrow blast percentages (Salamero et al., 2020).
Iadademstat in Combination with Immunotherapy for Melanoma
Research has also explored the efficacy of iadademstat in combination with immunotherapy. In an in vivo model of melanoma, iadademstat combined with an anti-Pd1 antibody reduced tumor growth significantly. This suggests its potential in enhancing the effectiveness of immunotherapy, especially in oncological conditions that exhibit low response to existing treatments (Maes et al., 2019).
Targeting Breast Cancer Stem Cells
Iadademstat has been tested for its ability to target SOX2-driven cancer stem cells (CSC) in breast cancer. It effectively blocked CSC-driven mammosphere formation in breast cancer cell lines dependent on SOX2 expression. This indicates iadademstat's potential as an epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes (Cuyás et al., 2020).
Iadademstat in Small Cell Lung Cancer (SCLC) Treatment
In the CLEPSIDRA trial, iadademstat was assessed in combination with platinum-etoposide in patients with relapsed extensive-stage SCLC. The study aimed to establish the safety, tolerability, and efficacy of this combination, highlighting iadademstat's role in enhancing current chemotherapy treatments for SCLC (Navarro Mendivil et al., 2019).
Efficacy in Elderly AML Patients
Iadademstat, in combination with azacitidine, showed efficacy in elderly AML patients in the ALICE trial. This study supports the potential of iadademstat in combination therapies for leukemia, especially in elderly patients with limited treatment options (Buesa et al., 2019).
Propiedades
Número CAS |
1431304-21-0 |
---|---|
Nombre del producto |
Iadademstat |
Fórmula molecular |
C15H22N2 |
Peso molecular |
230.355 |
Nombre IUPAC |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1 |
Clave InChI |
NC1CCC(N[C@H]2[C@H](C3=CC=CC=C3)C2)CC1 |
SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ORY-1001; ORY1001; ORY 1001; RG6016; RG 6016; RG-6016 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.